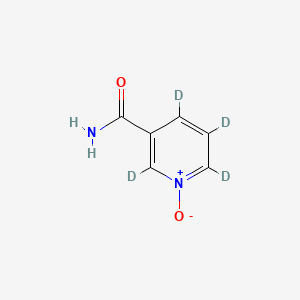

Nicotinamide-D4 N-oxide

Description

Properties

IUPAC Name |

2,4,5,6-tetradeuterio-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFUVKEHXDAPM-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[O-])[2H])C(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858174 |

Source

|

| Record name | 1-Oxo(~2~H_4_)-1lambda~5~-pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-64-0 |

Source

|

| Record name | 1-Oxo(~2~H_4_)-1lambda~5~-pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis Route for Nicotinamide-D4 N-oxide

Executive Summary

This technical guide details the high-fidelity synthesis of Nicotinamide-2,4,5,6-d4 N-oxide (NAM-d4-N-oxide). This compound is a critical Stable Isotope Labeled (SIL) internal standard for the LC-MS/MS quantification of NAD+ metabolome flux.

Unlike non-labeled synthesis, the preparation of deuterated standards requires protocols that maximize isotopic conservation and chemical yield while minimizing purification losses. This guide advocates for a direct oxidation strategy using m-chloroperoxybenzoic acid (m-CPBA) coupled with a solid-phase scavenging workup . This approach avoids aqueous liquid-liquid extraction (LLE), which is notoriously inefficient for highly polar N-oxides, thereby ensuring high recovery of the expensive deuterated material.

Strategic Retrosynthesis & Pathway

The synthesis is designed to minimize isotopic scrambling. We utilize commercially available Nicotinamide-d4 as the starting material. Direct N-oxidation is preferred over de novo ring construction to guarantee >98 atom% D isotopic purity.

Reaction Logic

The pyridine nitrogen lone pair is nucleophilic.[1] By using m-CPBA, we effect an electrophilic attack by the peracid oxygen.

-

Starting Material: Nicotinamide-d4 (CAS: 347841-88-7)[2]

-

Reagent: m-CPBA (mild oxidant, avoids thermal degradation)

-

Solvent: Methanol/DCM (balances solubility of the amide starting material and the oxidant)

Figure 1: Direct oxidation pathway preserving the d4-labeling pattern.

Phase 1: Precursor Selection & Reagents

To maintain scientific integrity, reagents must be selected to minimize side reactions (e.g., hydrolysis of the amide group).

| Reagent | Grade | Role | Critical Attribute |

| Nicotinamide-d4 | >98 atom% D | Substrate | High isotopic purity is non-negotiable. |

| m-CPBA | ≤77% (balance water) | Oxidant | Commercial grade (usually 70-75%) is safer; water content does not interfere. |

| Amberlyst A-21 | Free Base Form | Scavenger | Crucial: Removes m-chlorobenzoic acid byproduct without aqueous wash. |

| Methanol (MeOH) | Anhydrous | Solvent | Solubilizes Nicotinamide; prevents amide hydrolysis. |

Phase 2: The Oxidation Protocol

Note: This protocol is scaled for 100 mg of starting material, typical for internal standard production.

Step-by-Step Methodology

-

Solubilization:

-

In a 25 mL round-bottom flask, dissolve 100 mg (0.79 mmol) of Nicotinamide-d4 in 5 mL of Methanol (MeOH) .

-

Why: Nicotinamide is sparingly soluble in pure DCM; MeOH ensures a homogeneous phase.

-

-

Oxidant Addition:

-

Cool the solution to 0°C (ice bath).

-

Add 1.2 equivalents of m-CPBA (approx. 200–215 mg, depending on active oxygen content) portion-wise over 5 minutes.

-

Control Point: Slow addition prevents exotherms that could promote over-oxidation or degradation.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) .

-

Stir for 3–5 hours .

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear significantly more polar (lower Rf) than the starting material. Staining with Dragendorff’s reagent is recommended for visualization.

-

Phase 3: Purification (The "Scavenger" Method)

Standard aqueous workups fail here because Nicotinamide N-oxide is highly water-soluble. Extracting it from water requires continuous extraction, which is tedious. We utilize a Solid-Supported Scavenger approach to remove the m-chlorobenzoic acid (m-CBA) byproduct.

Protocol

-

Quenching/Scavenging:

-

Add Amberlyst A-21 (weakly basic anion exchange resin) directly to the reaction mixture. Use approx. 3–4 molar equivalents relative to the m-CPBA used.

-

Stir gently for 30 minutes. The resin will bind the acidic m-CBA byproduct.

-

-

Filtration:

-

Filter the mixture through a sintered glass funnel to remove the resin.

-

Wash the resin cake with 2 x 5 mL MeOH to recover entrained product.

-

-

Concentration:

-

Concentrate the filtrate in vacuo (Rotavap) at <40°C.

-

Result: You will obtain a white to off-white solid.

-

-

Final Polish (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot Ethanol.

-

Add Acetone dropwise until turbidity is just observed.

-

Cool to 4°C overnight. Filter the crystals.[3]

-

Figure 2: Purification workflow utilizing solid-phase scavenging to eliminate liquid-liquid extraction losses.

Phase 4: Characterization & Quality Control

The introduction of the N-oxide oxygen creates a dipole that significantly shifts the protons on the pyridine ring.

Expected NMR Data (D2O)

| Position | Proton | Shift (NAM-d4) | Shift (NAM-d4 N-oxide) | Rationale |

| 2 | Ar-H | Silent (D) | Silent (D) | Deuterium is NMR silent in 1H mode. |

| 4 | Ar-H | Silent (D) | Silent (D) | Deuterium is NMR silent in 1H mode. |

| 5 | Ar-H | Silent (D) | Silent (D) | Deuterium is NMR silent in 1H mode. |

| 6 | Ar-H | Silent (D) | Silent (D) | Deuterium is NMR silent in 1H mode. |

| Residual | H-2,4,5,6 | < 2% | < 2% | Confirms isotopic purity. |

Note: Since the ring is fully deuterated, 1H NMR is used primarily to confirm the absence of ring protons (isotopic purity check) and the integrity of the amide protons (if solvent exchange doesn't occur).

Mass Spectrometry (ESI+)

-

Target Mass: 126.15 (NAM-d4) + 16.00 (O) = 142.15 Da

-

Observed Ion: [M+H]+ = 143.15

-

Fragment: Loss of Oxygen [M-16] is a common fragmentation pathway in N-oxides under high collision energy.

References

-

Oxidation Methodology: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc 2001, no. 1 (2001): 242-268.[1] Link

-

Metabolic Context: Trammell, S. A., et al. "Nicotinamide riboside is uniquely and orally bioavailable in mice and humans." Nature Communications 7, no. 1 (2016): 12948. Link

- Purification Strategy: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon, 1984. (Standard text on heterocyclic N-oxide handling).

-

Starting Material Data: MedKoo Biosciences. "Nicotinamide-d4 Product Data Sheet." Accessed Oct 2023. Link[2]

Sources

Technical Monograph: Physical and Chemical Characteristics of Nicotinamide-D4 N-oxide

Executive Summary

Nicotinamide-D4 N-oxide (CAS: 1246817-64-0) is the stable isotope-labeled analog of Nicotinamide N-oxide, a primary oxidative metabolite of Nicotinamide (Vitamin B3). Enriched with four deuterium atoms on the pyridine ring, this compound serves as the definitive Internal Standard (IS) for the quantification of Nicotinamide N-oxide in biological matrices via LC-MS/MS.

Its utility is grounded in its ability to mirror the physicochemical behavior of the endogenous analyte—matching extraction recovery and ionization efficiency—while providing mass-resolved separation to eliminate cross-talk. This guide details the structural, physical, and analytical properties required to integrate Nicotinamide-D4 N-oxide into regulated bioanalytical workflows.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | 3-Pyridinecarboxamide-2,4,5,6-d4 1-oxide |

| Synonyms | Niacinamide-d4 N-oxide; Nicotinamide N-oxide-d4 |

| CAS Number | 1246817-64-0 |

| Parent Compound CAS | 1986-81-8 (Nicotinamide N-oxide) |

| Molecular Formula | C₆H₂D₄N₂O₂ |

| Molecular Weight | 142.15 g/mol (Calculated based on D enrichment) |

| Isotopic Purity | Typically ≥ 98 atom % D |

Structural Architecture

The molecule features a pyridine ring oxidized at the nitrogen (N-oxide) and substituted with a carboxamide group at position 3.[1] The four hydrogen atoms on the pyridine ring (positions 2, 4, 5, and 6) are replaced by deuterium.

Physicochemical Properties

Understanding the physical shift between the protium (H) and deuterium (D) forms is critical for chromatographic alignment.

| Property | Data / Observation | Causality & Implication |

| Physical State | Solid / Crystalline Powder | Stable solid form facilitates accurate weighing for stock solution preparation. |

| Melting Point | 289 – 293 °C (Parent) | N-oxides possess significantly higher melting points than their free bases (Nicotinamide MP ~130°C) due to strong intermolecular dipole-dipole interactions. |

| Solubility | Water, DMSO, Methanol | The polar N-oxide moiety confers high aqueous solubility. Stock solutions should be prepared in DMSO or Methanol/Water mixtures. |

| pKa (Predicted) | ~0.8 (N-oxide protonation) | The N-oxide oxygen is weakly basic. At physiological pH (7.4), the molecule remains neutral, but in acidic mobile phases (0.1% Formic Acid), it may protonate, aiding ESI+ sensitivity. |

| LogP | -1.3 (Hydrophilic) | Critical for HPLC: The compound is highly polar. It elutes in the void volume on standard C18 columns. HILIC or Polar-Embedded columns are required for retention. |

Analytical Methodologies: The "Application Scientist" Core

Mass Spectrometry (LC-MS/MS) Parameters

To ensure specificity, the Mass Spectrometry method must track the unique mass shift (+4 Da) provided by the deuterium labels.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Mode (ESI+)

-

Mechanism: Protonation to form

.

Optimized MRM Transitions: The fragmentation of N-oxides typically involves the loss of the oxygen atom (M-16) or the loss of the amide group.

| Compound | Precursor Ion | Product Ion | Fragmentation Logic |

| Nicotinamide N-oxide (Analyte) | 139.1 | 123.1 | Loss of Oxygen (Characteristic N-oxide cleavage) |

| 139.1 | 78.1 | Pyridine ring fragment | |

| Nicotinamide-D4 N-oxide (IS) | 143.1 | 127.1 | Loss of Oxygen (Retains D4 on ring) |

| 143.1 | 82.1 | D4-Pyridine ring fragment |

Protocol Note: The "Loss of Oxygen" transition is highly specific to N-oxides but can be thermally induced in the source.[2] Ensure source temperature is optimized to prevent premature degradation before the collision cell.

Chromatographic Strategy

Due to the high polarity (LogP -1.3), standard Reverse Phase (C18) chromatography often fails to retain this compound, leading to ion suppression from salts eluting in the void volume.

Recommended Column Chemistry:

-

HILIC (Hydrophilic Interaction Liquid Chromatography):

-

Stationary Phase: Amide or Silica.

-

Mobile Phase: High Acetonitrile (>80%) / Ammonium Formate buffer.

-

Benefit: Excellent retention and peak shape for polar N-oxides.

-

-

PFP (Pentafluorophenyl):

-

Benefit: Offers alternative selectivity for pyridine-based compounds via pi-pi interactions.

-

Deuterium Isotope Effect in Chromatography

Deuterated isotopologs can exhibit slightly shorter retention times than their non-deuterated counterparts (typically 0.05 – 0.2 min shift) in Reverse Phase, but this effect is minimized in HILIC.

-

Action: Ensure the integration window covers both the Analyte and the slightly shifted IS peak to prevent data truncation.

Metabolic Context & Biological Relevance

Nicotinamide N-oxide is a dead-end oxidative metabolite, primarily formed by CYP2E1 . It serves as a biomarker for oxidative stress or CYP2E1 activity.

Stability & Handling Protocols

Storage Conditions

-

Solid State: Store at -20°C under desiccated conditions. Protect from light.

-

Hygroscopicity: N-oxides can be hygroscopic.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades isotopic purity over time.

Solution Stability

-

Stock Solution: Stable in DMSO or Methanol at -20°C for up to 6 months.

-

Working Solution: Aqueous dilutions should be prepared fresh or stored at 4°C for no more than 24 hours. N-oxides can undergo deoxygenation (reduction back to Nicotinamide) if left in solution at elevated temperatures or exposed to strong reducing agents.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Retrieved from [Link]

-

Ye, L., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]

Sources

biological role of Nicotinamide N-oxide metabolite

The Biological Role of Nicotinamide N-oxide: A Technical Guide

Executive Summary

For decades, Nicotinamide N-oxide (NAM N-oxide) was dismissed as a trivial oxidative waste product of Vitamin B3 (Nicotinamide, NAM) catabolism. This perspective has been rendered obsolete by emerging data characterizing NAM N-oxide as a bioactive metabolite with distinct signaling capabilities and diagnostic utility.

This guide delineates the dual nature of NAM N-oxide: first, as a precise biomarker for CYP2E1 activity and oxidative stress; and second, as a functional modulator of neuroinflammation via the SIRT1/NF-κB axis. For drug developers, understanding the NAM N-oxide redox cycle is critical for interpreting the pharmacokinetics of NAD+ boosters and assessing hepatic metabolic capacity.

Biochemistry & The Redox Cycle[1][2]

The metabolism of Nicotinamide is not a linear path to excretion but a dynamic cycle involving oxidation, methylation, and retro-reduction.

Biosynthesis: The CYP2E1 Gateway

While the primary clearance pathway for NAM involves methylation by NNMT to N1-methylnicotinamide (MNA), a significant fraction enters the oxidative pathway.

-

Enzyme: Cytochrome P450 2E1 (CYP2E1) is the primary microsomal enzyme responsible for the N-oxidation of the pyridine ring nitrogen.

-

Reaction: Nicotinamide + NADPH + O₂ → Nicotinamide N-oxide + NADP⁺ + H₂O.

-

Localization: Primarily hepatic endoplasmic reticulum, though recent evidence identifies gut microbiota (Lactobacillus spp.) as a significant extra-hepatic source.

The Retro-Reduction Phenomenon

Unlike terminal metabolites (e.g., Pyridones), NAM N-oxide is not an energetic dead end. It undergoes retro-reduction back to Nicotinamide, effectively acting as a reservoir for the NAD+ precursor pool.

-

Mechanism: This reduction is likely mediated by cytosolic aldehyde oxidases or microbial reductases in the gut, creating a "futile cycle" that consumes reducing equivalents (NADPH) and may influence cellular redox poise.

-

Kinetics: In vivo studies demonstrate a biphasic elimination where NAM N-oxide peaks rapidly (approx. 10 mins post-dose) but sustains plasma NAM levels through slow reduction (peak reduced NAM at ~1 hour).

Metabolic Pathway Diagram

The following diagram illustrates the competitive divergence between methylation (NNMT) and oxidation (CYP2E1), and the retro-reduction cycle.

Figure 1: The Nicotinamide Metabolic Divergence.[1][2] Note the reversible nature of the N-oxide pathway compared to the irreversible methylation pathway.

Physiological & Pathological Significance

The "Active" Metabolite: Neuroprotection

Contrary to its reputation as inert, NAM N-oxide (often abbreviated as NAMO in neurobiology contexts) exhibits specific anti-inflammatory properties.

-

Mechanism: It promotes the transition of microglia from the pro-inflammatory M1 phenotype to the reparative M2 phenotype.

-

Signaling Pathway: This effect is mediated by the upregulation of SIRT1 , which subsequently deacetylates NF-κB (p65 subunit) , inhibiting the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

-

Clinical Relevance: In models of HSV-1 encephalitis and neurodegeneration, NAM N-oxide administration reduced neuronal necrosis and improved survival scores, suggesting potential as a therapeutic agent distinct from NAM itself.

Biomarker for Oxidative Stress & CYP2E1

-

CYP2E1 Probe: Since CYP2E1 is inducible by ethanol and acetone, the ratio of NAM N-oxide to NAM in urine serves as a non-invasive probe for hepatic CYP2E1 activity. This is crucial for assessing toxicity risks, as elevated CYP2E1 activates carcinogens and hepatotoxins (e.g., acetaminophen).

-

Metabolic Syndrome: Urinary NAM N-oxide levels are significantly elevated in high-fat diet-induced obesity, correlating with systemic oxidative stress and altered NAD+ flux.

Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of NAM N-oxide requires separation from its structural isomer (Nicotinic acid) and the parent NAM. The following protocol is validated for plasma and urine matrices.

Sample Preparation

-

Method: Protein Precipitation (PPT).

-

Protocol:

-

Aliquot 50 µL plasma.

-

Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., NAM-d4 or N-oxide-d3).

-

Vortex (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).

-

Transfer supernatant to autosampler vial. Note: Avoid acid hydrolysis steps, which may alter N-oxide stability.

-

LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the N-oxide.

-

Recommended: Waters BEH Amide or similar (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

B: Acetonitrile.[4]

-

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

Mass Transitions (MRM)

Differentiation relies on specific fragmentation patterns. The loss of the N-oxide oxygen or the amide group are characteristic cleavages.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| NAM N-oxide | 139.0 | 78.0 | 20-25 | Quantifier. Characteristic pyridine ring fragment. |

| NAM N-oxide | 139.0 | 106.0 | 15 | Qualifier (Loss of NH₂OH?). |

| Nicotinamide | 123.1 | 80.1 | 20 | Parent compound reference. |

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS Workflow for Nicotinamide N-oxide Quantification.

Implications for Drug Development[6]

-

NAD+ Booster Safety: High-dose supplementation of NAM or Nicotinamide Riboside (NR) increases the load on CYP2E1. Monitoring NAM N-oxide levels can serve as an early warning for saturation of the methylation pathway and diversion to oxidative stress-inducing pathways.

-

Interference: In pharmacokinetic studies of novel NAD+ precursors, NAM N-oxide must be monitored. Its retro-reduction to NAM can produce a "tailing" effect in NAM PK curves, potentially leading to overestimation of the parent drug's half-life if not accounted for.

-

Therapeutic Target: Given its ability to activate SIRT1 and modulate microglia, NAM N-oxide analogues could represent a new class of neuroprotective agents that bypass the complex regulation of NAD+ salvage.

References

-

Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition. Link

-

Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling. International Journal of Molecular Sciences. Link

-

Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Cancer Chemotherapy and Pharmacology. Link

-

Effect of niacin supplementation on nausea-like behaviour in an isoniazid-induced mouse model of pellagra. British Journal of Nutrition. (Source for MRM Transitions). Link

-

Quantitative Analysis of Nicotinamide N-oxide in Human Plasma using LC-MS/MS. BenchChem Application Note. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of niacin supplementation on nausea-like behaviour in an isoniazid-induced mouse model of pellagra | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to Nicotinamide-D4 N-oxide: Applications in Advanced Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Nicotinamide-D4 N-oxide (D4-NAMO), a deuterated analogue of a key nicotinamide metabolite. Designed for researchers and drug development professionals, this document delves into the synthesis, characterization, and, most critically, the advanced applications of D4-NAMO in biomedical research. By leveraging the unique properties of stable isotope labeling, D4-NAMO emerges as a powerful tool for elucidating metabolic pathways, serving as a robust internal standard for quantitative bioanalysis, and potentially offering novel therapeutic insights. This guide is structured to provide not only procedural details but also the underlying scientific principles, empowering researchers to effectively integrate D4-NAMO into their experimental designs.

Introduction: The Significance of Nicotinamide Metabolism and Isotopic Labeling

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical hydride carrier in countless redox reactions, including glycolysis and the citric acid cycle, which are fundamental to cellular energy production.[1] Beyond its role in bioenergetics, NAD+ is also a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, gene expression, and inflammation.

The metabolic fate of nicotinamide is complex, involving multiple enzymatic pathways. One such pathway is the N-oxidation of nicotinamide to form Nicotinamide N-oxide (NAMO). This conversion is primarily carried out by the cytochrome P450 enzyme CYP2E1 in the liver. While initially considered a simple clearance metabolite, recent studies have indicated that NAMO possesses biological activity, including anti-inflammatory properties. For instance, NAMO has been shown to attenuate neuroinflammation by modulating microglial activity.

The introduction of stable isotopes, such as deuterium (²H or D), into molecules like nicotinamide and its metabolites provides a powerful and non-invasive method for tracing their metabolic fate in vivo and in vitro. Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but are readily distinguishable by mass spectrometry. This allows for precise quantification and tracking of the labeled molecule and its downstream metabolites, offering a window into the dynamics of metabolic pathways.

Nicotinamide-D4 N-oxide (D4-NAMO) is the deuterated isotopologue of NAMO, with four deuterium atoms replacing hydrogen atoms on the pyridine ring. This stable isotope-labeled compound is an invaluable tool for researchers, offering distinct advantages in several key areas of biomedical research.

Synthesis and Characterization of Nicotinamide-D4 N-oxide

Proposed Synthesis of Nicotinamide-D4 N-oxide

The synthesis of D4-NAMO involves the direct oxidation of the pyridine nitrogen of Nicotinamide-D4. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Sources

isotopic labeling position in Nicotinamide-D4 N-oxide

[1]

Metabolic Context: The N-Oxide Pathway

Nicotinamide N-oxide is not a dead-end metabolite; it represents a specific oxidative branch of Vitamin B3 metabolism, primarily mediated by CYP2E1 . Understanding this pathway is crucial when interpreting quantitative data.

Validated Analytical Protocol (LC-MS/MS)

The following protocol utilizes Nicotinamide-2,4,5,6-d4 N-oxide as the Internal Standard (IS). This method is self-validating because the IS experiences the exact same extraction efficiency and ionization suppression as the analyte.

MRM Transition Parameters

The quantification relies on the specific mass shift (+4 Da) and the characteristic loss of oxygen or the pyridine ring fragmentation.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Nicotinamide N-oxide | 139.1 [M+H]⁺ | 123.1 | 20 | Loss of Oxygen (-16 Da) |

| 139.1 | 78.1 / 80.1 | 35 | Pyridine Ring Fragment | |

| Nicotinamide-d4 N-oxide (IS) | 143.1 [M+H]⁺ | 127.1 | 20 | Loss of Oxygen (-16 Da) |

| 143.1 | 84.1 | 35 | d4-Pyridine Ring Fragment |

Critical Note: The transition 139.1 -> 123.1 is the most sensitive (loss of the labile N-oxide oxygen). Ensure your collision energy is optimized to favor this loss without shattering the ring structure completely.

Sample Preparation Workflow

Principle: Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for this polar metabolite to prevent breakthrough losses.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Nicotinamide-d4 N-oxide working solution (e.g., 500 ng/mL in water).

-

Why? Spiking before precipitation corrects for recovery losses during the protein crash.

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Why? Acidified ACN ensures full precipitation and stabilizes the basic pyridine nitrogen.

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Inject 2-5 µL into LC-MS/MS.

Chromatographic Conditions

Since NNO is highly polar, standard C18 columns may result in poor retention (elution in the void volume).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Gradient: High organic start (95% B) to low organic (50% B) for HILIC mode.

References

-

BenchChem. Quantitative Analysis of Nicotinamide N-oxide in Human Plasma using LC-MS/MS. (Application Note).

-

Sigma-Aldrich. Nicotinamide-2,4,5,6-d4 Product Specification.

-

National Institutes of Health (NIH). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. Biomed Chromatogr. 2022.[2][3]

-

Cayman Chemical. Nicotinamide-d4 Product Insert & Spectral Data.

-

Nature (NPJ Aging). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated LC-MS/MS. [6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Nicotinamide N-oxide Using Nicotinamide-D4 N-oxide as an Internal Standard

Executive Summary

This guide details the protocol for the robust quantification of Nicotinamide N-oxide (NAM-oxide) in biological matrices (plasma, serum, tissue homogenates) using Nicotinamide-D4 N-oxide as a stable isotope-labeled internal standard (SIL-IS).

Nicotinamide N-oxide is a primary oxidative metabolite of Nicotinamide (NAM), generated via the CYP2E1 and Aldehyde Oxidase (AOX1) pathways. Accurate quantification is critical for assessing NAD+ salvage pathway flux and oxidative drug metabolism. The use of the D4-labeled analog is essential to correct for significant matrix effects inherent in HILIC chromatography and to compensate for the potential thermal instability (reduction) of N-oxides during ionization.

Chemical & Physical Properties

The selection of the D4 isotopologue (deuterium on the pyridine ring) ensures co-elution with the analyte while providing mass spectral resolution.

| Property | Analyte: Nicotinamide N-oxide | Internal Standard: Nicotinamide-D4 N-oxide |

| Structure | Pyridine-3-carboxamide 1-oxide | Pyridine-2,4,5,6-d4-3-carboxamide 1-oxide |

| CAS Number | 1986-81-8 | 1246817-64-0 |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₂D₄N₂O₂ |

| Molecular Weight | 138.12 g/mol | 142.15 g/mol |

| pKa | ~0.7 (N-oxide oxygen), ~3.3 (Amide) | Similar to analyte |

| Solubility | Highly Water Soluble, Polar | Highly Water Soluble, Polar |

| Storage | -20°C (Hygroscopic) | -20°C (Protect from light/moisture) |

Biological Context & Pathway

Nicotinamide (NAM) is a central hub in the NAD+ salvage pathway.[1][2] While most NAM is recycled to NMN by NAMPT, excess NAM is methylated to 1-methylnicotinamide (1-MNA) or oxidized to Nicotinamide N-oxide.

Figure 1: Nicotinamide Metabolic Fate

Caption: The metabolic diversion of Nicotinamide to its N-oxide form via Cytochrome P450 2E1 and Aldehyde Oxidase.

Experimental Protocol

Reagent Preparation

-

Stock Solution (IS): Dissolve Nicotinamide-D4 N-oxide in 50:50 Methanol:Water to a concentration of 1 mg/mL. Store at -80°C.

-

Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 100% Acetonitrile (ACN). Note: Preparing the WIS in ACN allows it to act as the precipitation agent.

Sample Preparation (Protein Precipitation)

Objective: "Crash and Shoot" extraction is preferred to minimize N-oxide reduction which can occur during lengthy evaporation steps.

-

Thaw plasma/serum samples on ice.

-

Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.

-

Spike 10 µL of calibration standard (for curves) or blank solvent (for samples).

-

Add IS/Precipitation Agent: Add 200 µL of Working Internal Standard (100 ng/mL in ACN) .

-

Ratio: 1:4 sample to organic solvent ensures >98% protein removal.

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new vial.

-

Dilution (Optional but Recommended): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with water before injection to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography Strategy: Nicotinamide N-oxide is highly polar. Reverse Phase (C18) columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH₄OH).

-

Why pH 9? Basic pH improves peak shape for amide-containing metabolites on HILIC.

-

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Profile:

| Time (min) | % Mobile Phase B (ACN) | State |

|---|---|---|

| 0.0 | 95% | Initial |

| 1.0 | 95% | Hold |

| 5.0 | 50% | Elution |

| 6.0 | 50% | Wash |

| 6.1 | 95% | Re-equilibration |

| 9.0 | 95% | End |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| NAM N-oxide | 139.1 | 78.1 | 25 | 22 | Quantifier |

| NAM N-oxide | 139.1 | 123.1 | 25 | 15 | Qualifier |

| NAM-d4 N-oxide | 143.1 | 82.1 | 25 | 22 | IS Quantifier |

-

Transition Logic:

-

139 -> 123: Loss of Oxygen [M+H - 16]⁺. Common, but less specific.

-

139 -> 78: Cleavage of the amide group, leaving the pyridine ring [C₅H₄N]⁺. Highly specific.

-

143 -> 82: Corresponding D4 pyridine ring fragment.

-

Method Validation & Quality Control

Linearity & Range[3][4][5][6]

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Curve Fitting: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Troubleshooting: In-Source Reduction

A critical artifact in N-oxide analysis is the thermal reduction of the N-oxide back to the parent amine (Nicotinamide) in the ESI source.

-

Symptom: You detect a peak in the Nicotinamide MRM channel (123->80) at the retention time of the N-oxide.

-

Solution: Chromatographic separation is mandatory.

-

In HILIC, Nicotinamide (less polar) usually elutes before Nicotinamide N-oxide (more polar).

-

Ensure baseline separation (> 1.5 min difference) to prevent "crosstalk" where reduced N-oxide contributes to the NAM quantification.

-

Figure 2: Analytical Workflow

Caption: "Crash and Shoot" workflow minimizing thermal degradation risks.

References

-

Trammell, S. A., et al. (2016). Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications, 7, 12948. Link

-

Yaku, K., et al. (2018). NAD Metabolism: Implications in Aging and Longevity. Ageing Research Reviews, 47, 1-17. Link

-

Li, F., et al. (2020). Simultaneous Determination of Nicotinamide and its Metabolites in Human Plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113280. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Application Note: High-Efficiency Plasma Protein Precipitation (PPT) for LC-MS/MS Bioanalysis

Abstract

Protein Precipitation (PPT) remains the workhorse of bioanalytical sample preparation due to its speed, cost-effectiveness, and amenability to high-throughput automation. However, the simplicity of the technique often leads to suboptimal execution, resulting in matrix effects (ion suppression) and variable recovery. This guide moves beyond basic "crash and shoot" methodologies, providing a scientifically grounded protocol that optimizes solvent selection, volume ratios, and handling parameters to maximize analyte recovery while minimizing phospholipid interference in LC-MS/MS workflows.

Introduction: The Mechanism of Action

To optimize PPT, one must understand the physicochemical events occurring during the "crash." Plasma proteins (albumin, globulins, fibrinogen) are stabilized in solution by a hydration shell (water molecules) and electrostatic repulsion.

-

Organic Solvents (The Primary Method): Addition of water-miscible organic solvents (Acetonitrile, Methanol) lowers the dielectric constant of the plasma. This disrupts the hydration shell surrounding proteins, exposing hydrophobic domains which aggregate via hydrophobic interactions.

-

Acids (TCA, Formic Acid): These agents lower the pH below the isoelectric point (pI) of plasma proteins, neutralizing surface charges and inducing aggregation.[1]

-

Salts (Zinc Sulfate): High ionic strength competes for water molecules (salting-out), stripping the hydration layer from proteins.[1]

Expert Insight: While Methanol (MeOH) produces a finer precipitate, Acetonitrile (ACN) is often the superior choice for LC-MS/MS because it is less effective at solubilizing phospholipids. Phospholipids are the primary cause of matrix effects; by precipitating them along with the proteins (using ACN), the resulting supernatant is cleaner than a MeOH extract.

Reagent Selection & Decision Matrix

Choosing the right precipitant is the first critical step. Use the table below to select the agent based on your analyte's physicochemical properties.

Table 1: Precipitating Agent Comparison

| Agent | Protein Removal Efficiency (%) | Phospholipid Removal | Supernatant Clarity | Recommended Ratio (Solvent:Plasma) | Best For |

| Acetonitrile (ACN) | >96% | High (Precipitates PLs) | High | 3:1 or 4:1 | General LC-MS/MS , hydrophobic analytes |

| Methanol (MeOH) | ~88-90% | Low (Solubilizes PLs) | Moderate (Hazy) | 4:1 to 10:1 | Hydrophilic analytes, polar metabolites |

| Zinc Sulfate (ZnSO₄) | >90% | Moderate | High | 2:1 (aq. solution) | Analytes unstable in organic solvent |

| TCA (Acid) | >90% | Low | High | 0.5:1 | Stabilizing labile compounds |

Visualizing the Decision Process

The following decision tree guides the selection of the optimal precipitation strategy based on analyte polarity and sensitivity requirements.

Caption: Decision tree for selecting the optimal protein precipitation reagent based on analyte stability and sensitivity needs.

The "Gold Standard" Protocol (Generic ACN Precipitation)

This protocol is designed for 100 µL of plasma.[2] It is scalable, but the ratio must remain constant.

Materials

-

Matrix: Plasma (K2EDTA or Lithium Heparin).

-

Precipitant: LC-MS grade Acetonitrile (chilled to 4°C is optional but recommended for labile analytes).

-

Internal Standard (IS): Dissolved in the precipitant or added separately.[3]

-

Equipment: Vortex mixer, Refrigerated Centrifuge (capable of 10,000 x g).

Step-by-Step Methodology

-

Sample Aliquoting:

-

Thaw plasma samples at room temperature. Vortex gently to ensure homogeneity.

-

Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well deep-well plate.

-

-

Internal Standard Addition (Optional but Recommended):

-

Add 10-20 µL of working IS solution.

-

Note: If the IS is stable, it is more efficient to premix it into the ACN precipitant (Step 3).

-

-

Precipitation (The "Crash"):

-

Add 300 µL of Acetonitrile (Ratio 3:1 v/v).

-

Why 3:1? Ratios below 2:1 yield incomplete precipitation. Ratios above 4:1 dilute the analyte excessively without significant gain in cleanliness.

-

-

Mixing (Critical Step):

-

Centrifugation:

-

Centrifuge at 10,000 x g (RCF) for 10 minutes at 4°C.

-

Note: High speed is essential to pellet fine particulates that can clog HPLC columns.

-

-

Supernatant Transfer:

-

Carefully transfer 200-250 µL of the clear supernatant to a clean vial/plate.

-

Caution: Do not disturb the pellet. Leave ~50 µL of supernatant behind to ensure pellet integrity.

-

-

Post-Processing (Choose A or B):

-

A (Direct Injection): Add buffer (e.g., 100-200 µL of 0.1% Formic Acid in water) to the supernatant to match the initial mobile phase conditions. This prevents peak distortion for early-eluting polar compounds.

-

B (Concentration): Evaporate the supernatant to dryness under nitrogen (40°C) and reconstitute in mobile phase.

-

Workflow Visualization

Caption: Step-by-step workflow for standard protein precipitation using Acetonitrile.[5][6]

Optimization & Troubleshooting

Even with a standard protocol, issues arise. Use this guide to diagnose and fix common problems.

| Problem | Probable Cause | Corrective Action |

| Cloudy Supernatant | Incomplete precipitation or high lipid content. | Increase solvent ratio to 4:1. Try a "double crash" (transfer supernatant and crash again). |

| Low Recovery | Analyte entrapment in protein pellet. | Vortex longer (up to 2 mins) or sonicate for 5 mins after solvent addition. |

| Ion Suppression | Phospholipid carryover.[7] | Switch from MeOH to ACN. Use Phospholipid Removal Plates (e.g., HybridSPE, Ostro). |

| Peak Distortion | Solvent strength mismatch (injecting pure organic). | Dilute supernatant with water/buffer (1:1) before injection to match initial mobile phase. |

Comparison: PPT vs. SPE vs. LLE

While PPT is the focus, a senior scientist knows when not to use it.

| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Cleanliness | Low (High matrix effect risk) | High (Very clean) | High (Very clean) |

| Throughput | Very High | Moderate | Low to Moderate |

| Cost | Low | High | Low |

| Recovery | Variable (Entrapment issues) | High & Consistent | High (if optimized) |

| Best For | Discovery PK, High conc. samples | Clinical assays, Low LOQ | Lipophilic bases |

References

-

Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275.[8] Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

-

Thermo Fisher Scientific. Protein Precipitation Plates Protocol.Link

-

Biotage. Protein Precipitation vs. Traditional Protein Crash: What's Best?Link

-

Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference.Link

Sources

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. cognizure.com [cognizure.com]

- 5. biotage.com [biotage.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

quantitative analysis of nicotinamide metabolites in plasma

This guide details a robust, field-proven protocol for the quantitative analysis of nicotinamide adenine dinucleotide (NAD+) and its associated metabolome (NAM, NMN, NR, MeNAM) in human and murine plasma.

Unlike standard small molecule analysis, the NAD+ metabolome presents two critical challenges: rapid enzymatic degradation in plasma (half-life of NAD+ is <15 mins in untreated plasma) and extreme polarity , making retention on standard C18 columns difficult.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) , employing an acidic extraction method to stabilize the labile high-energy phosphates.

PART 1: The Biological Context & Pathway Map

To quantify these metabolites accurately, one must understand their interconversion. In plasma, extracellular enzymes (e.g., CD38, ENPP1) rapidly degrade NAD+ into NMN and subsequently NAM.

Key Analytes:

-

NAD+: Nicotinamide Adenine Dinucleotide (The central coenzyme)[1][2][3][4][5][6][7][8]

-

NMN: Nicotinamide Mononucleotide (Key intermediate)[1][2][3][8]

-

NAM: Nicotinamide (Precursor & degradation product)[1][2][3][8]

-

NR: Nicotinamide Riboside (Unique salvage precursor)[3]

-

MeNAM: N-methyl-2-pyridone-5-carboxamide (Methylated excretion form)

Figure 1: The NAD+ Salvage and Degradation Pathway.[1][3][7] Note the red arrows indicating rapid degradation routes in plasma that necessitate immediate quenching.

PART 2: Sample Collection & Pre-Treatment (The "Golden Minute")

Scientific Rationale: NAD+ and NMN are unstable in neutral pH plasma due to circulating ecto-enzymes. Standard EDTA plasma collection is insufficient . You must acidify the sample immediately to denature enzymes and stabilize the pyridine ring.

Reagents:

-

Extraction Solvent: 80% Methanol (MeOH) / 20% Water with 500 nM Internal Standards (IS).

-

Acidifier: 0.5 M Perchloric Acid (PCA) OR 5% Formic Acid in MeOH.

Protocol:

-

Blood Draw: Collect blood into Lithium Heparin tubes (Green top).

-

Critical: Do not use EDTA if analyzing metal-dependent enzymes later, but for pure metabolomics, EDTA is acceptable. Heparin is preferred for preventing ion suppression in some MS methods.

-

-

Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C immediately.

-

Quenching (The Step that Matters):

-

Transfer 50 µL of plasma into a pre-chilled Eppendorf tube.

-

IMMEDIATELY add 200 µL of cold (-20°C) Acidified Extraction Solvent (e.g., MeOH with 1% Formic Acid).

-

Why? The organic solvent precipitates proteins (removing enzymes), and the acid stabilizes NAD+.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Incubation: Keep on ice for 10 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer the supernatant to a clean LC-MS vial.

-

Optional: If sensitivity is low, evaporate supernatant under nitrogen flow and reconstitute in 50 µL of mobile phase (90% ACN).

-

PART 3: Analytical Method (HILIC-MS/MS)

Scientific Rationale: Nicotinamide metabolites are highly polar. Reversed-phase (C18) chromatography results in poor retention (eluting in the void volume) and high matrix suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds via a water layer adsorbed to the silica surface, providing superior separation and sensitivity.

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-pHILIC.

-

Recommendation: BEH Amide is more robust at high pH, allowing for sharper peak shapes for basic metabolites like NAM.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH ~9.0).

-

Mobile Phase B: Acetonitrile (100%).

-

Note: High pH mobile phase improves the ionization of phosphate groups in NAD+/NMN.

-

Gradient Profile:

| Time (min) | % Mobile Phase B (ACN) | State |

|---|---|---|

| 0.0 | 90% | Initial Loading |

| 2.0 | 90% | Isocratic Hold |

| 10.0 | 50% | Elution of Polars |

| 12.0 | 50% | Wash |

| 12.1 | 90% | Re-equilibration |

| 15.0 | 90% | Ready for next inj. |

Mass Spectrometry Parameters

-

Polarity: Positive Mode (+)

-

Expert Insight: While phosphates usually ionize well in negative mode, the quaternary nitrogen in the nicotinamide ring makes these compounds ionize exceptionally well in positive mode.

-

-

Capillary Voltage: 3.5 kV

-

Gas Temp: 300°C

MRM Transitions (Quantification Table):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Retention Time (approx) |

| NAM | 123.1 | 80.1 | 20 | 2.5 min |

| MeNAM | 137.1 | 94.1 | 22 | 2.8 min |

| NR | 255.1 | 123.1 | 15 | 3.5 min |

| NMN | 335.1 | 123.1 | 18 | 6.0 min |

| NAD+ | 664.1 | 136.1 | 30 | 8.5 min |

| NAD+ (Qual) | 664.1 | 428.0 | 25 | 8.5 min |

| NAM-d4 (IS) | 127.1 | 84.1 | 20 | 2.5 min |

-

Note on In-Source Fragmentation: NAD+ (664) can fragment in the source to form NMN (335) or NAM (123). Chromatographic separation is mandatory. If NAD+ and NMN co-elute, the NAD+ signal will artificially inflate the NMN quantification.

PART 4: Method Validation & Troubleshooting

Linearity & Sensitivity

-

Linear Range: Typically 0.5 nM to 10 µM.

-

LLOQ: Expect ~1 nM for NMN and NAD+ using modern triple quadrupoles (e.g., Sciex 6500+, Agilent 6495).

The "Self-Validating" System (Internal Standards)

Do not rely on external calibration alone. Use stable isotope-labeled standards (ISTDs) added during extraction .

-

Recommended ISTDs: 13C-NAD+, d4-NAM, 18O-NMN.

-

Logic: If the ISTD signal drops in a specific sample, it indicates matrix suppression or extraction failure, flagging that data point as invalid.

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| NAD+ Peak Split | pH Mismatch | Ensure sample diluent matches initial mobile phase (90% ACN). Injecting 100% aqueous sample into HILIC causes peak distortion. |

| High NMN Background | In-Source Fragmentation | Lower the "Fragmentor" or "Declustering Potential" voltage. Ensure baseline separation between NAD+ and NMN. |

| Variable Retention | Column Equilibration | HILIC requires long equilibration. Run 10 "dummy" injections before the first sample. |

PART 5: Experimental Workflow Diagram

Figure 2: Optimized Analytical Workflow. The addition of Internal Standard (IS) prior to extraction is crucial for correcting recovery losses.

References

-

Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. [Link]

-

Lu, Y., et al. (2018). Quantitative analysis of NAD+ metabolome in human and mouse plasma by HILIC-MS/MS. Journal of Chromatography B. [Link]

-

Clement, J., et al. (2018). The NAD+ Metabolome: A Key Determinant of Metabolic Health. Cell Metabolism. [Link]

-

Yoshino, J., et al. (2011). Nicotinamide mononucleotide, a key NAD+ intermediate, treats the pathophysiology of diet-induced diabetes in mice. Cell Metabolism. [Link]

-

Demarest, T. G., et al. (2019). NAD+ Metabolism in Aging and Cancer. Annual Review of Cancer Biology. [Link]

Sources

- 1. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. mdpi.com [mdpi.com]

- 8. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantitation of Nicotinamide-D4 N-oxide in Pharmacokinetic Studies

Application Note & Protocol Guide

Executive Summary

The quantification of Nicotinamide N-oxide (NAM-oxide) has emerged as a critical endpoint in the study of NAD+ homeostasis and the pharmacokinetics (PK) of niacin-based therapeutics. As a primary oxidative metabolite of Nicotinamide (NAM), NAM-oxide serves as both a clearance marker and a specific probe for CYP2E1 activity.[1]

This guide details the application of Nicotinamide-2,4,5,6-d4 N-oxide (NAM-d4-oxide) as a stable isotope internal standard (IS). Unlike generic internal standards, the d4-ring labeled isotopologue offers identical chromatographic retention to the analyte while providing mass-resolved detection, effectively normalizing matrix effects in high-throughput LC-MS/MS workflows.

Scientific Background & Mechanistic Rationale[1][2][3]

The Metabolic Context

Nicotinamide (Vitamin B3) is a precursor to NAD+, a coenzyme central to cellular metabolism.[2][3][4][5] The clearance of NAM involves methylation (via NNMT) or oxidation.[6] The oxidative pathway, mediated primarily by CYP2E1 in the liver, produces Nicotinamide N-oxide.[1][7]

In PK studies of NAD+ boosters (e.g., Nicotinamide Riboside, NMN), accurate measurement of NAM-oxide is required to calculate total recovery and metabolic flux.

Why Nicotinamide-d4 N-oxide?

-

Matrix Effect Compensation: Biological matrices (plasma, urine) contain phospholipids that suppress ionization. NAM-d4-oxide co-elutes with the analyte, experiencing the exact same suppression, thus mathematically correcting the signal.

-

Isotopic Stability: The deuterium atoms are located on the pyridine ring (positions 2, 4, 5, 6), which are non-exchangeable under physiological or extraction conditions. This contrasts with amide-labeled isotopes, which are prone to H/D exchange.

-

Differentiation: The +4 Da mass shift (m/z 139

143) ensures no cross-talk with the endogenous analyte.

Metabolic Pathway Visualization

Figure 1: Metabolic fate of Nicotinamide.[1][2] The N-oxide pathway is the specific target for the d4-labeled internal standard application.

Experimental Protocol: LC-MS/MS Quantification

Reagents and Standards

-

Analyte: Nicotinamide N-oxide (Authentic standard).[7]

-

Internal Standard: Nicotinamide-2,4,5,6-d4 N-oxide (Isotopic purity >99%).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

-

Matrix: K2EDTA Plasma or Urine (Human/Murine).

Sample Preparation (Protein Precipitation)

Due to the high polarity of N-oxide, Liquid-Liquid Extraction (LLE) is often inefficient. Protein Precipitation (PPT) is the preferred method to prevent analyte loss.

-

Thaw plasma/urine samples on ice.

-

Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

-

IS Spiking: Add 10 µL of Nicotinamide-d4 N-oxide working solution (e.g., 500 ng/mL in water).

-

Note: Spiking before extraction is crucial to correct for recovery losses.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 v/v ratio).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial.

-

Evaporation (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL of mobile phase. However, for most PK studies, direct injection of the supernatant (diluted to match initial mobile phase conditions) is sufficient.

LC-MS/MS Conditions

Chromatography Strategy: Standard C18 columns often fail to retain NAM N-oxide (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention and peak shape.

-

Column: Waters BEH Amide or Phenomenex Luna NH2 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for pyridine bases).

-

Gradient:

-

0-1 min: 95% B (Isocratic hold)

-

1-4 min: 95%

50% B -

4-5 min: 50% B (Wash)

-

5.1 min: 95% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| NAM N-oxide | 139.1 | 78.1 | 25 | Loss of -CONH2 & Oxygen |

| NAM N-oxide | 139.1 | 106.1 | 18 | Loss of Oxygen (Reduction) |

| NAM-d4 N-oxide (IS) | 143.1 | 82.1 | 25 | d4-Pyridine Ring Fragment |

Note: The transition 143.1

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow ensuring internal standard normalization.

Validation & Data Interpretation

Handling Endogenous Levels

Nicotinamide N-oxide is endogenous.[1][2] You cannot use a "blank" plasma for the calibration curve because it already contains the analyte. Solution: Use the Surrogate Matrix Approach or Standard Addition .

-

Surrogate Matrix: Prepare calibration standards in PBS or BSA (Bovine Serum Albumin) solution. Validate that the slope of the curve in PBS matches the slope in plasma (Parallelism).

-

Role of IS: The NAM-d4 N-oxide IS compensates for the difference in matrix viscosity and ionization efficiency between the surrogate matrix and the real samples.

Linearity and Range

-

Typical Range: 5.0 ng/mL to 5000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Acceptance:

.

Troubleshooting Matrix Effects

If the IS response varies by >20% between samples:

-

Check Phospholipids: Perform a phospholipid monitoring scan (m/z 184

184). If lipids co-elute with NAM-d4 N-oxide, adjust the HILIC gradient. -

Dilution: Dilute the supernatant 1:5 with mobile phase. This often eliminates suppression while maintaining sensitivity.

References

-

Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Computational and Structural Biotechnology Journal. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

-

Li, F., et al. (2018). LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis. Link

-

Felmlee, M. A., et al. (2010). Nicotinamide N-oxidation by CYP2E1 in human liver microsomes. Drug Metabolism and Disposition. Link

Sources

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Profiling of Nicotinamide N-oxide in Human Urine via HILIC-MS/MS

Internal Standard Strategy & Protocol Design

Executive Summary

The quantification of Nicotinamide N-oxide (NNO) in urine has emerged as a critical biomarker for assessing CYP2E1 activity and NAD+ metabolome flux . While Nicotinamide (NAM) is the primary precursor, its oxidation to NNO represents a distinct clearance pathway often overlooked in standard B3 vitamin panels.[1]

This guide addresses the primary analytical challenge: NNO is a highly polar, hydrophilic metabolite that suffers from poor retention on standard C18 columns and significant ion suppression in urine matrices.[1] We present a robust HILIC-MS/MS protocol utilizing a structural isotopologue internal standard (NNO-d4) to ensure data integrity.

Scientific Background & Analyte Properties[1][2][3][4][5][6]

The Biological Context

Nicotinamide (NAM) is metabolized via two competing pathways in the liver.[2][3] The balance between methylation (via NNMT) and oxidation (via CYP2E1) dictates the excretion profile. NNO is the direct product of the oxidative pathway.[4]

Figure 1: Metabolic bifurcation of Nicotinamide.[1][2][5][6] NNO formation is the specific readout for CYP2E1-mediated oxidation.

The Internal Standard Dilemma

Selecting the correct Internal Standard (IS) is the single most critical decision in this protocol.

| IS Type | Example | Suitability | Technical Verdict |

| Structural Analog | Isonicotinamide | Low | REJECT. Different retention time (RT); does not correct for matrix effects at the NNO elution window. |

| Parent Isotopologue | Nicotinamide-d4 | Medium | CAUTION. NAM-d4 elutes differently than NNO in HILIC. It corrects for extraction volume but fails to correct for specific ion suppression affecting NNO. |

| Matched Isotopologue | Nicotinamide N-oxide-d4 | High | REQUIRED. Co-elutes perfectly with NNO. Experiences identical matrix suppression/enhancement. |

Expert Insight: Many labs attempt to use NAM-d4 because it is commercially ubiquitous. However, in HILIC chromatography, the N-oxide moiety significantly alters retention compared to the amide.[1] Using NAM-d4 results in "uncorrected" matrix effects. You must use NNO-d4.

Materials & Reagents

Standards

-

Analyte: Nicotinamide N-oxide (NNO), >98% purity.[1]

-

Internal Standard: Nicotinamide-2,4,5,6-d4 N-oxide (NNO-d4).

-

Note: If NNO-d4 is not available in your catalog, it can be synthesized in-house by reacting commercially available Nicotinamide-d4 with m-chloroperoxybenzoic acid (mCPBA) or H2O2/Acetic Acid, followed by SPE purification.[1]

-

Matrix & Solvents[1]

-

Blank Matrix: Synthetic Urine (Surine™) or double charcoal-stripped human urine (to remove endogenous NNO).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia).

-

Why pH 9.0? High pH improves peak shape for basic pyridine compounds on HILIC amide columns.[1]

-

-

Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

Urine contains high concentrations of salts that can suppress ionization. A simple "Dilute-and-Shoot" strategy is preferred over SPE for NNO to prevent breakthrough of this highly polar compound.

-

Thaw urine samples at room temperature and vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to sediment particulates.

-

Aliquot 50 µL of urine supernatant into a 1.5 mL tube.

-

Add IS: Add 20 µL of NNO-d4 Working Solution (1,000 ng/mL in ACN).

-

Dilute: Add 930 µL of Acetonitrile .

-

Vortex thoroughly.

-

Centrifuge again at 15,000 x g for 10 minutes (precipitates proteins/salts).

-

Transfer 100 µL of supernatant to an LC vial with a glass insert.

LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.[1]

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

-

Reasoning: Amide columns retain polar N-oxides via hydrogen bonding better than bare silica or zwitterionic columns.

-

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Curve |

|---|---|---|---|

| 0.0 | 5 | 95 | Initial |

| 1.0 | 5 | 95 | Hold |

| 5.0 | 50 | 50 | Linear |

| 5.1 | 5 | 95 | Immediate Reset |

| 8.0 | 5 | 95 | Re-equilibration |[1]

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| NNO | 139.1 | 78.1 | 25 | 22 | Quantifier |

| NNO | 139.1 | 106.1 | 25 | 18 | Qualifier |

| NNO-d4 | 143.1 | 82.1 | 25 | 22 | IS Quant |

-

Mechanism:[1] The transition 139->78 represents the cleavage of the amide group and the N-oxide oxygen, leaving the pyridine ring. The 139->123 transition (Loss of Oxygen) is often observed but can be less specific; 78 is the robust pyridine fragment.

Workflow Visualization

Figure 2: "Dilute-and-Shoot" HILIC workflow optimized for polar metabolite retention.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following QC steps are mandatory:

-

Matrix Effect (ME) Calculation:

-

Compare the peak area of NNO spiked into extracted urine vs. NNO spiked into pure solvent.

-

Acceptance: ME should be between 80-120%. If <50% (suppression), increase the dilution factor in step 4.1 (e.g., 1:50 dilution).[1]

-

-

Isotope Contribution Check:

-

Inject high-concentration NNO (unlabeled) and monitor the NNO-d4 channel (143>82).

-

Goal: Ensure <0.5% crosstalk. If high, reduce the upper limit of quantification (ULOQ).

-

-

Linearity:

-

Range: 10 ng/mL to 5,000 ng/mL. Urine concentrations of NNO can vary widely based on Niacin intake.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Solvent Mismatch | Ensure the sample diluent is at least 90% Acetonitrile. Aqueous samples injected onto HILIC cause peak distortion.[1] |

| RT Shift | pH instability | HILIC is sensitive to pH.[1] Ensure Ammonium Acetate buffer is freshly adjusted to pH 9.[1]0. |

| High Backpressure | Salt precipitation | Urine salts may precipitate in high ACN.[1] Ensure the centrifugation step (15,000xg) is rigorous. |

References

-

Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites.[1] Computational and Structural Biotechnology Journal, 4, e201301004.[1] Link

-

Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-oxidation by CYP2E1 in human liver microsomes.[1][7] Drug Metabolism and Disposition, 41(3), 550–553.[1][7] Link

-

Shibata, K., et al. (2014). Simultaneous measurement of nicotinamide and its catabolites... in mice urine.[1] Bioscience, Biotechnology, and Biochemistry, 78(8).[1] Link[1]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

ESI+ mass spectrometry settings for Nicotinamide-D4 N-oxide

Application Note: High-Sensitivity ESI+ Mass Spectrometry Protocol for Nicotinamide-D4 N-oxide

Executive Summary & Scientific Context

Nicotinamide N-oxide (NAM-oxide) is a primary oxidative metabolite of Nicotinamide (Vitamin B3), formed via cytochrome P450 enzymes (primarily CYP2E1) and aldehyde oxidase. In NAD+ metabolomics and pharmacokinetic (DMPK) studies, accurate quantification of NAM-oxide is critical for mapping oxidative stress and niacin clearance pathways.

Nicotinamide-D4 N-oxide serves as the gold-standard Internal Standard (IS) for these assays. Its deuterated pyridine ring (

This protocol details the Electrospray Ionization (ESI+) settings, MRM transitions, and chromatographic conditions required to quantitate this metabolite with high specificity.

Physicochemical Profile & Analyte Specifications

Understanding the molecule is the first step to successful ionization.

| Property | Specification | Notes |

| Compound Name | Nicotinamide-2,4,5,6-d4 N-oxide | Deuteration typically on the pyridine ring. |

| Chemical Formula | ||

| Molecular Weight | ~142.15 Da | Shifted +4 Da from native NAM-oxide (138.12). |

| Monoisotopic Mass | 142.07 Da | |

| Precursor Ion [M+H]+ | 143.1 m/z | Primary ionization target in ESI+. |

| Polarity | High | Requires HILIC or aqueous-stable RP chromatography. |

| Stability | Thermolabile | Susceptible to deoxygenation at high source temperatures. |

Method Development: The "Why" Behind the Settings

Ionization Mechanism (ESI+)

Nicotinamide N-oxide contains a pyridine nitrogen oxide and an amide group. In positive mode ESI, protonation occurs readily. However, N-oxides are thermally unstable.

-

Risk: High desolvation temperatures can cause in-source fragmentation (deoxygenation), converting the N-oxide (m/z 143) back to the parent Nicotinamide-d4 (m/z 127) before mass selection.

-

Solution: This protocol utilizes a "Soft Ionization" approach with moderate source temperatures (300°C–350°C) and optimized Declustering Potential (DP) to preserve the intact molecular ion.

Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) of Nicotinamide-D4 N-oxide follows a specific pathway used for MRM selection:

-

Primary Loss (Quantifier): Loss of the oxygen atom (deoxygenation) to form the protonated Nicotinamide-d4 cation (

). -

Secondary Loss (Qualifier): Loss of the amide group (

) and ring cleavage from the reduced fragment to form the deuterated pyridine ring (

Detailed Protocol: Mass Spectrometry Settings

Instrument Platform: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP, Agilent 6400, or Waters Xevo TQ-S).

Source Parameters (ESI+)

These values are starting points. Fine-tune by infusing the standard at 10 µL/min.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Protonation of N-oxide/Amide. |

| Spray Voltage (IS) | 4500 – 5500 V | Standard for positive mode stability. |

| Source Temperature (TEM) | 300°C – 350°C | CRITICAL: Do not exceed 400°C to prevent thermal degradation of the N-oxide. |

| Curtain Gas (CUR) | 30 psi | Protects orifice from solvent clusters. |

| Ion Source Gas 1 (GS1) | 40 – 50 psi | Nebulization gas. |

| Ion Source Gas 2 (GS2) | 40 – 60 psi | Desolvation gas (heater). |

| Collision Gas (CAD) | Medium | Nitrogen/Argon for CID. |

MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V)* | CE (V)** | Type |

| Nicotinamide-d4 N-oxide | 143.1 | 127.1 | 50 | 60 | 20 | Quantifier |

| Nicotinamide-d4 N-oxide | 143.1 | 84.1 | 50 | 60 | 35 | Qualifier |

| Nicotinamide N-oxide (Native) | 139.1 | 123.1 | 50 | 60 | 20 | Target |

*DP = Declustering Potential (or Cone Voltage). Keep moderate to prevent in-source fragmentation. **CE = Collision Energy. The transition to the ring fragment (84) requires higher energy than the oxygen loss (127).

Chromatographic Conditions (HILIC)

Due to the high polarity of N-oxides, Reverse Phase (C18) often results in elution near the void volume (suppression zone). HILIC (Hydrophilic Interaction Liquid Chromatography) is strongly recommended.

-

Column: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0.0 min: 95% B (High organic for retention)

-

2.0 min: 95% B[2]

-

5.0 min: 50% B

-

5.1 min: 95% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Visualization of Workflows

Figure 1: Fragmentation Pathway of Nicotinamide-D4 N-oxide

This diagram illustrates the mechanistic logic behind the selected MRM transitions.[3]

[3][4][5][6][7][8][9][10][11][12][13]

Figure 2: Analytical Workflow

A self-validating protocol loop.

Troubleshooting & Validation

Issue: In-Source Reduction

-

Symptom: You observe a signal for Nicotinamide-d4 (m/z 127) in the Q1 scan even without collision energy.

-

Cause: Source temperature is too high, converting N-oxide to the amine before it enters the vacuum.

-

Fix: Lower Source Temp (TEM) in 50°C increments. Lower Declustering Potential (DP).

Issue: Low Sensitivity

-

Symptom: Poor signal-to-noise ratio.

-

Cause: HILIC conditioning is crucial.

-

Fix: Ensure the column is equilibrated with 95% ACN for at least 20 column volumes before the first injection.

References

-

Li, F., et al. (2017).[13] "Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach." Metabolomics, 13(12).

- Core reference for NAD+ metabolome MRM transitions and HILIC separation str

-

Ramanathan, R., et al. (2000). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry, 14(6).

- Authoritative source on the mechanism of N-oxide deoxygenation and thermal instability in ESI sources.

-

PubChem Database. "Nicotinamide N-oxide Compound Summary."

- Source for physicochemical properties and molecular weight d

-

MedKoo Biosciences. "Nicotinamide-d4 Product Data Sheet."

- Verification of the deuteration pattern (2,4,5,6-d4) and molecular weight.

Sources

- 1. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide-N-oxide(1986-81-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B) [cjnmcpu.com]

- 5. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Nicotinic acid N-oxide - Wikipedia [en.wikipedia.org]

- 8. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Calibration Standards with Nicotinamide-D4 N-oxide

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the accurate preparation of calibration standards using the stable isotope-labeled (SIL) internal standard, Nicotinamide-D4 N-oxide. The protocols herein are designed to ensure the highest degree of accuracy and reproducibility for quantitative analysis, particularly in mass spectrometry-based assays. This guide moves beyond simple step-by-step instructions to explain the critical scientific principles behind each procedural choice, from solvent selection to the validation of standard curves. By integrating field-proven insights and referencing authoritative guidelines, this application note serves as a self-validating system for generating reliable and defensible analytical data.

Introduction: The Imperative for Accuracy in Quantitative Analysis